molecular formula C8H6N4O2S2 B12000517 5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine CAS No. 78305-03-0

5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B12000517
CAS No.: 78305-03-0
M. Wt: 254.3 g/mol
InChI Key: OPPQCJMYUXRMPV-UHFFFAOYSA-N
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Description

5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. This compound is characterized by the presence of a thiadiazole ring substituted with a 4-nitrophenylthio group and an amine group. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-nitrophenylthio derivatives with thiadiazole precursors. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Coupling Reactions: Reagents like palladium catalysts and phosphine ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine is C8_8H6_6N4_4O2_2S2_2. The presence of the nitrophenyl group enhances its reactivity and biological activity. The thiadiazole ring structure contributes to its ability to interact with various biological targets.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria when halogen substituents were introduced into the phenyl ring .

Anticancer Potential : In vitro studies have shown that compounds containing the thiadiazole moiety can inhibit DNA synthesis in cancer cells without affecting protein synthesis. This selective action suggests their potential as anticancer agents targeting neoplastic cell proliferation .

Mechanism of Action : The biological activity is primarily attributed to the compound's ability to interact with various molecular targets. The nitrophenyl group enhances binding affinity to enzymes and receptors, leading to inhibition or activation of specific biological pathways .

Agricultural Chemistry

The compound has been explored for its potential as a pesticide or fungicide due to its antimicrobial properties. Research on related thiadiazole derivatives has indicated effectiveness against plant pathogens, suggesting that this compound may also play a role in agricultural applications .

Material Science

This compound can serve as a building block for synthesizing more complex heterocyclic compounds used in dyes and pigments . Its unique structure allows for modifications that can tailor properties for specific industrial applications.

Data Table: Biological Activities and Applications

Application Area Activity Type Details
Medicinal ChemistryAntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits DNA synthesis in cancer cells
Agricultural ChemistryPesticide/FungicidePotential effectiveness against plant pathogens
Material ScienceDye/Pigment SynthesisBuilding block for complex heterocycles

Case Study 1: Antimicrobial Efficacy

A study demonstrated that introducing halogen substituents into the phenyl ring of this compound significantly increased its antibacterial potency against various strains of bacteria. This finding highlights the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Research

Research involving derivatives of this compound showed selective inhibition of DNA synthesis in cancer cell lines. The study emphasized the potential of thiadiazole derivatives as anticancer agents due to their ability to target neoplastic cell proliferation specifically without affecting normal cellular functions .

Mechanism of Action

The mechanism of action of 5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with biological targets, such as enzymes and receptors. The nitrophenylthio group can interact with active sites of enzymes, potentially inhibiting their activity. The thiadiazole ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine is unique due to the combination of the nitrophenylthio group and the thiadiazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in scientific research.

Properties

CAS No.

78305-03-0

Molecular Formula

C8H6N4O2S2

Molecular Weight

254.3 g/mol

IUPAC Name

5-(4-nitrophenyl)sulfanyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H6N4O2S2/c9-7-10-11-8(16-7)15-6-3-1-5(2-4-6)12(13)14/h1-4H,(H2,9,10)

InChI Key

OPPQCJMYUXRMPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=NN=C(S2)N

Origin of Product

United States

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